(R)-GNA-C(Bz)-phosphoramidite

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C44H50N5O7P |

|---|---|

Molecular Weight |

791.9 g/mol |

IUPAC Name |

N-[1-[(2R)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-2-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropyl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C44H50N5O7P/c1-32(2)49(33(3)4)57(55-29-13-27-45)56-40(30-48-28-26-41(47-43(48)51)46-42(50)34-14-9-7-10-15-34)31-54-44(35-16-11-8-12-17-35,36-18-22-38(52-5)23-19-36)37-20-24-39(53-6)25-21-37/h7-12,14-26,28,32-33,40H,13,29-31H2,1-6H3,(H,46,47,50,51)/t40-,57?/m1/s1 |

InChI Key |

IQSXGILXOHYNMA-MDEHIVAZSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H](CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC(CN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (R)-GNA-C(Bz)-phosphoramidite for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-GNA-C(Bz)-phosphoramidite is a specialized monomer used in the synthesis of Glycol Nucleic Acid (GNA), a novel xenonucleic acid that has garnered significant interest in the fields of synthetic biology and drug development. Unlike its natural counterparts, DNA and RNA, which are based on deoxyribose and ribose sugars respectively, GNA features a simplified acyclic three-carbon glycerol (B35011) backbone. This structural alteration imparts unique properties to GNA, including exceptional thermal stability and resistance to nuclease degradation, making it a promising candidate for various therapeutic and diagnostic applications.

This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, its application in the solid-phase synthesis of GNA oligonucleotides, and potential applications in antisense therapy and aptamer development.

Core Concepts of Glycol Nucleic Acid (GNA)

GNA is an unnatural nucleic acid analog with a repeating glycol unit linked by phosphodiester bonds. The simplicity of its backbone, which contains only three carbon atoms per unit, is a key feature. Despite this simplification, GNA is capable of forming stable, anti-parallel duplex structures that follow Watson-Crick base pairing rules. Notably, GNA duplexes exhibit significantly higher thermal and thermodynamic stability compared to equivalent DNA and RNA duplexes.[1][2]

The stereochemistry of the glycerol backbone is a critical determinant of GNA's properties. The "(R)" designation in this compound refers to the specific enantiomer of the glycerol unit. Research has shown that while both (R)-GNA and (S)-GNA can form stable homoduplexes, they do not readily cross-pair with each other. Furthermore, (S)-GNA has been observed to form stable heteroduplexes with RNA, whereas (R)-GNA does not, highlighting the profound impact of stereochemistry on the hybridization properties of GNA.[1]

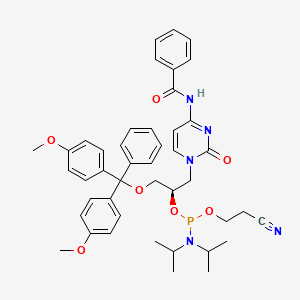

This compound: Chemical Properties and Structure

This compound is the building block for incorporating a benzoyl-protected cytosine base into a GNA oligonucleotide with an (R)-configuration at the stereocenter of the glycerol backbone. The benzoyl group ("Bz") serves as a protecting group for the exocyclic amine of cytosine during oligonucleotide synthesis and is removed during the final deprotection step. The phosphoramidite (B1245037) group is the reactive moiety that enables the coupling of the monomer to the growing oligonucleotide chain during solid-phase synthesis.

Chemical Structure

Caption: Structure of this compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C44H50N5O7P |

| Molecular Weight | 791.87 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in acetonitrile (B52724), DCM |

| Storage Conditions | -20°C, under inert atmosphere |

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound is a multi-step process that begins with a chiral starting material to establish the (R)-stereocenter. A plausible synthetic route is outlined below, based on established methods for GNA monomer synthesis.[3]

Step 1: Synthesis of (R)-1-O-DMTr-glycerol

-

To a solution of (R)-(+)-glycidol in anhydrous pyridine, add 4,4'-dimethoxytrityl chloride (DMTr-Cl) portion-wise at 0°C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with methanol (B129727) and remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel chromatography to yield (R)-1-O-DMTr-glycidol.

-

The epoxide ring is then opened to yield the diol, (R)-1-O-DMTr-glycerol.

Step 2: Introduction of the N-benzoyl-cytosine Base

-

Prepare N-benzoyl-cytosine separately by reacting cytosine with benzoyl chloride in the presence of a base.[4][5][6]

-

Couple N-benzoyl-cytosine to the glycerol backbone. A common method is the Mitsunobu reaction, where (R)-1-O-DMTr-glycerol is reacted with N-benzoyl-cytosine in the presence of triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Purify the resulting product, (R)-1-(N-benzoyl-cytosin-1-yl)-3-(4,4'-dimethoxytrityloxy)propan-2-ol, by silica gel chromatography.

Step 3: Phosphitylation

-

Dissolve the product from Step 2 in anhydrous dichloromethane (B109758) under an argon atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Quench the reaction with methanol and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield this compound as a white foam.

Solid-Phase Synthesis of GNA Oligonucleotides

The synthesis of GNA oligonucleotides is performed on an automated DNA/RNA synthesizer using standard phosphoramidite chemistry.[7]

Caption: Workflow for solid-phase GNA oligonucleotide synthesis.

Protocol:

-

Deblocking: The 5'-O-dimethoxytrityl (DMTr) protecting group of the solid-support-bound GNA monomer is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).

-

Coupling: The this compound, dissolved in anhydrous acetonitrile, is activated with an activator, such as 5-ethylthio-1H-tetrazole (ETT), and coupled to the free 5'-hydroxyl group of the growing GNA chain. Coupling times are typically slightly longer than for standard DNA phosphoramidites to ensure high efficiency.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants.

-

Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.

-

Cycle Repetition: Steps 1-4 are repeated for each subsequent monomer in the desired GNA sequence.

-

Cleavage and Deprotection: After the final coupling cycle, the GNA oligonucleotide is cleaved from the solid support, and the protecting groups (benzoyl from the cytosine base and cyanoethyl from the phosphate backbone) are removed by treatment with concentrated ammonium (B1175870) hydroxide (B78521) at elevated temperature.

-

Purification: The crude GNA oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Characterization of GNA Oligonucleotides

HPLC Purification:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase A: 0.1 M triethylammonium (B8662869) acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the oligonucleotide. The exact gradient will depend on the length and sequence of the GNA oligonucleotide.

-

Detection: UV absorbance at 260 nm.

Mass Spectrometry:

-

Technique: Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized GNA oligonucleotide.[8][9][10]

-

Matrix (for MALDI-TOF): 3-Hydroxypicolinic acid (3-HPA) is a common matrix for oligonucleotide analysis.[11]

Quantitative Data

Thermal Stability of GNA Duplexes

The exceptional thermal stability of GNA duplexes is a hallmark of this xenonucleic acid. The melting temperature (Tm) of a GNA:GNA duplex is significantly higher than that of the corresponding DNA:DNA or RNA:RNA duplex.

| Duplex Type (Sequence Dependent) | Typical Melting Temperature (Tm) | ΔG° at 37°C (kcal/mol) |

| GNA:GNA | High (e.g., > 70°C for short duplexes) | More Negative |

| RNA:RNA | Moderate | Moderate |

| DNA:DNA | Low | Less Negative |

| GNA:RNA ((S)-GNA) | Sequence dependent, can be stable | Variable |

| GNA:DNA | Generally unstable | Positive |

Note: The exact values are highly sequence-dependent. The data presented here is a qualitative comparison based on published literature.[1][12][13][14][15]

Synthesis Yield and Purity

The coupling efficiency of GNA phosphoramidites in automated solid-phase synthesis is generally high, often exceeding 98%.[2][16][17] However, it can be slightly lower than that of standard DNA phosphoramidites, necessitating longer coupling times. The final yield of purified GNA oligonucleotide is dependent on the length of the sequence and the overall coupling efficiency.

| Parameter | Typical Value |

| Average Coupling Efficiency | > 98% |

| Final Yield (after purification) | Sequence and length dependent |

| Purity (after HPLC) | > 95% |

Applications in Research and Drug Development

The unique properties of GNA make it an attractive molecule for various applications, particularly in areas where stability and resistance to enzymatic degradation are crucial.

Antisense Therapy

Antisense oligonucleotides (ASOs) are short, single-stranded nucleic acids that can bind to a target mRNA and modulate its function. GNA's high affinity for RNA (in the case of (S)-GNA) and its exceptional stability make it a promising candidate for antisense applications. A GNA-based ASO could potentially offer a longer half-life and improved efficacy compared to traditional DNA or RNA-based ASOs.

One of the primary mechanisms of action for some ASOs is the recruitment of RNase H, an enzyme that cleaves the RNA strand of a DNA:RNA hybrid.[1][18][19][20] While GNA itself does not form a substrate for RNase H, chimeric oligonucleotides containing a central DNA "gap" flanked by GNA "wings" could potentially elicit RNase H activity while benefiting from the stabilizing properties of GNA.

Caption: GNA-based antisense mechanism via RNase H.

Aptamer Development

Aptamers are structured oligonucleotides that can bind to a specific target molecule, such as a protein or small molecule, with high affinity and specificity. The process of generating aptamers is called Systematic Evolution of Ligands by Exponential Enrichment (SELEX).[21][22][23][24] GNA's chemical stability and potential for forming unique three-dimensional structures make it an excellent candidate for the development of novel aptamers with enhanced properties.

Caption: Workflow for GNA aptamer selection (SELEX).

Conclusion

This compound is a key building block for the synthesis of a fascinating and promising class of xenonucleic acids. The unique properties of GNA, particularly its high stability and distinct hybridization characteristics, open up new avenues for the development of next-generation therapeutics and diagnostics. While further research is needed to fully realize the potential of GNA, the methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the exciting possibilities of this novel biomaterial.

References

- 1. Molecular mechanisms of antisense drugs: RNase H - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 3. Synthesis and chemical transformations of glycol nucleic acid (GNA) nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of PNA triplex formation by N4-benzoylated cytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. CN105541728A - Preparation method for N4-benzoylcytosine - Google Patents [patents.google.com]

- 7. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. web.colby.edu [web.colby.edu]

- 9. idtdevblob.blob.core.windows.net [idtdevblob.blob.core.windows.net]

- 10. Oligonucleotide Quality Control by Mass Spectrometry [sigmaaldrich.com]

- 11. MALDI Oligonucleotide Sample Preparation | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. Thermodynamic and structural characterization of 2′-nitrogen-modified RNA duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Conformational properties and thermodynamics of the RNA duplex r(CGCAAAUUUGCG)2: comparison with the DNA analogue d(CGCAAATTTGCG)2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. What affects the yield of your oligonucleotides synthesis [biosyn.com]

- 17. glenresearch.com [glenresearch.com]

- 18. lifesciences.danaher.com [lifesciences.danaher.com]

- 19. Role of RNase H in hybrid-arrested translation by antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. RNase H1-Dependent Antisense Oligonucleotides Are Robustly Active in Directing RNA Cleavage in Both the Cytoplasm and t… [ouci.dntb.gov.ua]

- 21. Selection of Aptamers Against Whole Living Cells: From Cell-SELEX to Identification of Biomarkers | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. Aptamer SELEX - Novaptech [novaptech.com]

- 24. Systematic evolution of ligands by exponential enrichment - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to (R)-GNA-C(Bz)-phosphoramidite

This guide provides a comprehensive overview of (R)-GNA-C(Bz)-phosphoramidite, a key building block in the synthesis of Glycol Nucleic Acid (GNA) oligonucleotides. GNA is a synthetic analogue of nucleic acids, distinguished by its simple acyclic propylene (B89431) glycol backbone, which has garnered significant interest among researchers, scientists, and drug development professionals for its unique biochemical properties.

Core Concepts of Glycol Nucleic Acid (GNA)

Glycol Nucleic Acid (GNA) is a xeno-nucleic acid (XNA) composed of repeating units of propylene glycol nucleosides linked by phosphodiester bonds.[1] Unlike DNA or RNA, which have five-carbon sugar rings (deoxyribose and ribose, respectively), GNA's backbone is a simpler, acyclic three-carbon structure.[2][3] This structural simplicity does not compromise its function; GNA is capable of forming stable, antiparallel duplexes that follow Watson-Crick base-pairing rules. In fact, GNA duplexes exhibit thermal and thermodynamic stabilities that can exceed those of their natural DNA and RNA counterparts.[4][3]

GNA exists in two enantiomeric forms, (R)-GNA and (S)-GNA, due to the single stereocenter in its propylene glycol backbone. These enantiomers form highly stable like-symmetric duplexes ((R)-GNA with (R)-GNA and (S)-GNA with (S)-GNA) but do not significantly cross-pair with each other. This orthogonality, combined with high duplex stability, makes GNA a promising scaffold for applications in synthetic biology, nanotechnology, and materials chemistry.[1]

Chemical Structure and Properties of this compound

This compound is the specific monomer used for incorporating a benzoyl-protected cytosine base into a growing GNA oligonucleotide chain with an (R)-configuration at the stereocenter. The phosphoramidite (B1245037) functional group is highly reactive and essential for the stepwise, controlled synthesis of oligonucleotides on a solid support.[]

The key components of the molecule are:

-

The (R)-glycol backbone: This provides the characteristic acyclic structure of the GNA.

-

The Cytosine (C) base: The nucleobase responsible for information storage via hydrogen bonding.

-

The Benzoyl (Bz) protecting group: Attached to the exocyclic amine of cytosine to prevent unwanted side reactions during oligonucleotide synthesis.

-

The Dimethoxytrityl (DMTr) group: A bulky protecting group on the 3'-hydroxyl equivalent, which is removed at the beginning of each coupling cycle.

-

The Phosphoramidite group: Contains a trivalent phosphorus atom bonded to a diisopropylamino group and a cyanoethyl group. The diisopropylamino group is displaced by a hydroxyl group during the coupling reaction, and the cyanoethyl group protects the phosphate (B84403) backbone.

The quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | [6] |

| Molecular Formula | C44H50N5O7P | [6] |

| Molecular Weight | 791.9 g/mol | [6] |

| CAS Number | 2023779-58-8 | [6] |

| Storage Condition | -20°C | [6] |

| Shipping Condition | Ambient Temperature | [6] |

Note: Data for the (S)-enantiomer from PubChem (CID 101397882) is consistent with this structure, differing only in stereochemistry.[7]

Experimental Protocols: GNA Oligonucleotide Synthesis

The synthesis of GNA oligonucleotides using this compound follows the well-established phosphoramidite chemistry protocol, which is compatible with automated DNA/RNA synthesizers.[3][] The process is a cycle of four main chemical reactions for each monomer added.

Caption: Workflow of solid-phase GNA oligonucleotide synthesis.

-

Step 1: Detritylation

-

Objective: To remove the acid-labile 5'-O-dimethoxytrityl (DMTr) protecting group from the nucleotide bound to the solid support, exposing a free 5'-hydroxyl group for the next coupling step.

-

Reagent: A solution of an acid, typically 3% trichloroacetic acid (TCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).

-

Procedure: The TCA solution is passed through the synthesis column. The resulting trityl cation is orange, providing a visual indicator of a successful reaction. The column is then washed with a neutral solvent (e.g., acetonitrile) to remove the acid.

-

-

Step 2: Coupling

-

Objective: To form a phosphite (B83602) triester bond between the free 5'-hydroxyl group on the support-bound chain and the incoming this compound monomer.

-

Reagents: The GNA phosphoramidite monomer and an activator (e.g., tetrazole or a more efficient alternative like 5-(ethylthio)-1H-tetrazole (ETT) or 2,5-dicyanoimidazole (DCI)) are dissolved in anhydrous acetonitrile.

-

Procedure: The mixture of the phosphoramidite and activator is delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-hydroxyl group. This reaction is rapid, typically achieving >99% coupling efficiency.

-

-

Step 3: Capping

-

Objective: To block any unreacted 5'-hydroxyl groups from participating in subsequent coupling cycles. This prevents the formation of failure sequences (n-1 deletions).

-

Reagents: A two-part capping solution is used. "Cap A" is typically acetic anhydride in tetrahydrofuran (B95107) (THF), and "Cap B" is N-methylimidazole (NMI) in THF/pyridine (B92270).

-

Procedure: The two capping reagents are delivered simultaneously to the column, where they react to acetylate the unreacted 5'-hydroxyl groups, rendering them inert.

-

-

Step 4: Oxidation

-

Objective: To convert the newly formed, unstable phosphite triester linkage (P(III)) into a more stable phosphate triester linkage (P(V)).

-

Reagents: A solution of iodine in a mixture of water and pyridine or THF.

-

Procedure: The oxidizing solution is passed through the column. The iodine acts as the oxidizing agent, with water providing the oxygen atom for the newly formed phosphoryl group. This completes one cycle of nucleotide addition.

-

The entire four-step cycle is repeated for each monomer to be added to the sequence.

-

Objective: To cleave the completed GNA oligonucleotide from the solid support and remove all remaining protecting groups (benzoyl from cytosine, cyanoethyl from the phosphate backbone).

-

Reagent: Concentrated aqueous ammonia or a mixture of ammonia and methylamine (B109427) (AMA).

-

Procedure: The solid support is exposed to the basic solution at an elevated temperature. This single step accomplishes cleavage from the support and removal of all base and phosphate protecting groups. The resulting crude GNA oligonucleotide is then purified, typically by HPLC or gel electrophoresis.

Logical Relationships in GNA Synthesis

The synthesis of GNA is a highly logical and sequential process. The relationship between the key chemical entities and processes is critical for success.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis and chemical transformations of glycol nucleic acid (GNA) nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and properties of the simplified nucleic acid glycol nucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 2023779-58-8 | BroadPharm [broadpharm.com]

- 7. (S)-GNA-C(Bz)-phosphoramidite | C44H50N5O7P | CID 101397882 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-GNA vs. (S)-GNA Enantiomers: A Technical Guide to their Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycol Nucleic Acid (GNA) is a synthetic nucleic acid analog with a simplified acyclic backbone that has garnered significant interest in the field of oligonucleotide therapeutics. Its unique structural properties, including the presence of a stereocenter in its glycol linker, give rise to two distinct enantiomers: (R)-GNA and (S)-GNA. This technical guide provides an in-depth analysis of the differential properties of these enantiomers, focusing on their impact on the stability, biological activity, and specificity of therapeutic oligonucleotides, particularly small interfering RNAs (siRNAs). Through a comprehensive review of published data, this document summarizes key quantitative findings in comparative tables, details relevant experimental methodologies, and presents visual workflows and logical relationships using Graphviz diagrams to aid in the understanding of their divergent characteristics. The evidence presented herein conclusively demonstrates the superiority of the (S)-GNA configuration for therapeutic applications, offering enhanced potency and an improved safety profile.

Introduction

Glycol Nucleic Acid (GNA) is a xeno-nucleic acid (XNA) that replaces the natural ribose or deoxyribose sugar moiety with a simple acyclic propylene (B89431) glycol backbone.[1] This modification imparts GNA with remarkable chemical stability and unique hybridization properties. The propylene glycol linker contains a single stereocenter, resulting in the existence of two enantiomeric forms: (R)-GNA and (S)-GNA.

The stereochemistry of the GNA backbone profoundly influences its three-dimensional structure and its ability to interact with natural nucleic acids like RNA. While both enantiomers can form stable homoduplexes, their behavior in chimeric duplexes with RNA is strikingly different.[2][3] Understanding these differences is critical for the rational design of GNA-modified oligonucleotides for therapeutic applications, such as antisense oligonucleotides and siRNAs.

This guide will explore the synthesis, structural characteristics, and biological properties of (R)-GNA and (S)-GNA, with a particular focus on their application in RNA interference (RNAi) therapeutics. We will present a comparative analysis of their effects on duplex stability, nuclease resistance, in vitro potency, and off-target effects.

Synthesis of (R)- and (S)-GNA Phosphoramidites

The synthesis of GNA-modified oligonucleotides is achieved through standard solid-phase phosphoramidite (B1245037) chemistry.[4][5] The key starting materials are the enantiomerically pure (R)- and (S)-glycidol, which are used to synthesize the corresponding nucleoside phosphoramidites.

A general workflow for the synthesis of GNA phosphoramidites is depicted below. The process involves the ring-opening of the chiral glycidol (B123203) with a protected nucleobase, followed by dimethoxytritylation (DMT) of the primary hydroxyl group and subsequent phosphitylation of the secondary hydroxyl group.[3]

Comparative Properties of (R)-GNA and (S)-GNA

The chirality of the GNA backbone leads to significant differences in the physicochemical and biological properties of oligonucleotides containing these modifications. The (S)-GNA enantiomer has consistently demonstrated more favorable characteristics for therapeutic applications.

Duplex Stability and Structure

The stability of a nucleic acid duplex is a critical factor for its biological function. Thermal melting (Tm) studies are commonly used to assess duplex stability. Crystal structures of RNA-GNA chimeric duplexes have revealed that the right-handed (S)-GNA nucleotides are better accommodated within a right-handed RNA duplex than the left-handed (R)-isomers.[1][6] The (R)-GNA nucleotide tends to disrupt the phosphate (B84403) backbone and hydrogen bonding of the adjacent base pair.[7]

| Modification | Duplex Type | ΔTm (°C) per modification | Reference |

| (S)-GNA | GNA-RNA | -1.7 to -7.7 | [8] |

| (R)-GNA | GNA-RNA | More destabilizing than (S)-GNA | [1][6] |

Table 1: Comparative Thermal Stability of (S)-GNA and (R)-GNA Modified Duplexes. The destabilization is sequence and position dependent. (S)-GNA is generally better tolerated than (R)-GNA in an RNA duplex.

Circular dichroism (CD) spectroscopy is another powerful technique to study the conformation of nucleic acid duplexes. The CD spectra of (S)-GNA homoduplexes show a broad negative peak near 270 nm, which is distinct from the positive bands observed for A- and B-form DNA and A-form RNA.[9][10]

Nuclease Resistance

| Modification Type | Nuclease | Effect on Degradation | Reference |

| GNA (general) | 3'-exonucleases (e.g., snake venom phosphodiesterase) | Increased resistance | [1][6] |

Table 2: Nuclease Resistance of GNA-Modified Oligonucleotides.

In Vitro Potency of GNA-Modified siRNAs

The ultimate test of a modified oligonucleotide for RNAi applications is its ability to silence the target gene. In vitro potency is typically quantified by the half-maximal inhibitory concentration (IC50). Consistent with structural observations, siRNAs modified with (S)-GNA exhibit greater in vitro potency than identical sequences containing (R)-GNA.[1][6][7]

| Target Gene | siRNA Modification | IC50 (nM) | Relative Potency | Reference |

| Mouse Transthyretin (TTR) | (S)-GNA in seed region | ~2-fold improvement vs. unmodified | More potent | [7] |

| Mouse Transthyretin (TTR) | (R)-GNA in seed region | Less potent than (S)-GNA | Less potent | [7] |

Table 3: Comparative In Vitro Potency of (S)-GNA and (R)-GNA Modified siRNAs.

The workflow for assessing the in vitro potency of GNA-modified siRNAs typically involves a luciferase reporter assay.

Mitigation of Off-Target Effects

A major challenge in siRNA therapeutics is the potential for off-target effects, where the siRNA silences unintended genes. Seed-mediated off-target effects, caused by the hybridization of the siRNA seed region (nucleotides 2-8 of the guide strand) to the 3' untranslated region (3' UTR) of unintended mRNAs, are a primary concern. Destabilizing the seed region through chemical modifications can mitigate these effects.

The incorporation of a single (S)-GNA nucleotide at specific positions within the seed region has been shown to effectively reduce off-target effects while maintaining on-target activity.[1][6] This seed-pairing destabilization strategy has led to an improved safety profile of GNA-modified siRNAs in preclinical studies.[1][6]

Experimental Protocols

Solid-Phase Synthesis of GNA-Modified Oligonucleotides

GNA-modified oligonucleotides are synthesized using an automated solid-phase synthesizer employing standard phosphoramidite chemistry.

-

Support Preparation: The synthesis is initiated on a solid support (e.g., controlled pore glass) functionalized with the 3'-terminal nucleoside.

-

Synthesis Cycle:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using a solution of trichloroacetic acid in dichloromethane.

-

Coupling: The GNA or standard RNA phosphoramidite is activated with a tetrazole activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a stable phosphate triester using an iodine solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a concentrated ammonium (B1175870) hydroxide/methylamine solution.

-

Purification: The crude oligonucleotide is purified by high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis

-

Sample Preparation: The GNA-modified oligonucleotide and its complementary RNA strand are annealed in a buffer solution (e.g., phosphate-buffered saline).

-

Measurement: The absorbance of the duplex solution at 260 nm is monitored as the temperature is gradually increased in a UV-Vis spectrophotometer equipped with a thermal controller.

-

Data Analysis: The Tm is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the melting curve.

Nuclease Resistance Assay

-

Sample Preparation: The GNA-modified oligonucleotide is incubated with a nuclease (e.g., snake venom phosphodiesterase for 3'-exonuclease activity) in a suitable buffer at a defined temperature.

-

Time Course Analysis: Aliquots are taken at various time points and the reaction is quenched.

-

Quantification: The amount of intact oligonucleotide remaining at each time point is quantified by HPLC or gel electrophoresis.

-

Data Analysis: The degradation rate is determined by plotting the percentage of intact oligonucleotide versus time.

In Vitro siRNA Potency Assay (Luciferase Reporter Assay)

-

Cell Culture and Transfection: Cells are seeded in a multi-well plate and co-transfected with a luciferase reporter plasmid containing the target gene sequence and the GNA-modified siRNA at various concentrations.

-

Incubation: The cells are incubated for a specified period (e.g., 24-48 hours) to allow for siRNA-mediated gene silencing.

-

Cell Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. A co-transfected control reporter (e.g., Renilla luciferase) is often used for normalization.

-

Data Analysis: The IC50 value is calculated by plotting the normalized luciferase activity against the siRNA concentration and fitting the data to a dose-response curve.

Conclusion

The enantiomeric configuration of the GNA backbone is a critical determinant of the properties of GNA-modified oligonucleotides. The available data strongly indicate that the (S)-GNA enantiomer is superior for therapeutic applications, particularly in the context of siRNA. Its ability to be accommodated within a standard RNA duplex with minimal disruption leads to higher thermal stability and, consequently, greater in vitro potency compared to the (R)-GNA enantiomer. Furthermore, the strategic incorporation of (S)-GNA in the seed region of siRNAs provides a powerful tool to mitigate off-target effects, thereby enhancing the safety profile of RNAi therapeutics. This in-depth technical guide provides researchers and drug developers with the foundational knowledge to leverage the unique properties of (S)-GNA for the design of next-generation oligonucleotide-based drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Improving the potency prediction for chemically modified siRNAs through insights from molecular modeling of individual sequence positions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of GNA Nucleoside Building Blocks: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Glycol Nucleic Acid (GNA) nucleoside building blocks, essential components for the construction of GNA oligonucleotides. GNA, an acyclic nucleic acid analogue, has garnered significant interest in the fields of synthetic biology, nanotechnology, and therapeutics due to its unique duplex stability and resistance to nuclease degradation. This document details the primary synthetic strategies, key experimental protocols, and the crucial phosphoramidite (B1245037) approach for solid-phase synthesis.

Introduction to GNA and its Building Blocks

Glycol Nucleic Acid (GNA) is a xeno-nucleic acid (XNA) with a simplified backbone composed of repeating glycol units linked by phosphodiester bonds. Unlike DNA and RNA, which feature five-carbon sugar rings, the GNA backbone is a flexible three-carbon acyclic chain. This structural simplicity provides GNA with unique hybridization properties, forming stable antiparallel duplexes with itself and with RNA.

The fundamental building blocks for GNA synthesis are the nucleoside phosphoramidites, which are derivatives of the four canonical nucleobases (Adenine, Guanine, Cytosine, and Thymine (B56734)/Uracil) attached to a protected glycol backbone. These phosphoramidites are designed for automated solid-phase oligonucleotide synthesis.

Key Synthetic Strategies for GNA Nucleosides

Several synthetic routes have been established for the preparation of GNA nucleosides. The choice of strategy often depends on the starting materials, desired stereochemistry (R or S), and the specific nucleobase. The four major approaches are:

-

Glycidol (B123203) Ring-Opening: This is a widely used and economical method that starts from commercially available enantiopure glycidol. The epoxide ring is opened by a nucleophile, typically a protected nucleobase.

-

Mitsunobu Reaction: This reaction allows for the coupling of a diol precursor of the glycol backbone with a nucleobase under mild conditions with inversion of stereochemistry.

-

SN2 Reaction: A direct displacement of a leaving group on the glycol backbone by a nucleobase. This method is also stereospecific.

-

Dihydroxylation Reaction: This involves the syn-dihydroxylation of an allylic precursor to introduce the vicinal diol of the glycol unit.

These primary strategies are often followed by a series of protection, deprotection, and phosphitylation steps to yield the final phosphoramidite building block.

Experimental Protocols

This section provides representative, detailed methodologies for the key steps in the synthesis of GNA nucleoside phosphoramidites.

Synthesis of (S)-GNA Thymine Nucleoside via Glycidol Ring-Opening

This protocol is adapted from established methods for the synthesis of GNA nucleosides.

Step 1: Ring-opening of (S)-glycidyl-DMTr ether with thymine

-

Reagents: (S)-glycidyl 4,4'-dimethoxytrityl ether, Thymine, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

To a stirred suspension of thymine (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of (S)-glycidyl 4,4'-dimethoxytrityl ether (1 equivalent) in anhydrous DMF to the reaction mixture.

-

Heat the reaction to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with methanol.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (B109758) (DCM) and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by silica (B1680970) gel column chromatography to yield the (S)-1-(4,4'-dimethoxytrityl)-3-(thymin-1-yl)propan-1,2-diol.

-

Phosphitylation to Yield the GNA Phosphoramidite

This is the final step to generate the building block for solid-phase synthesis.

-

Reagents: The GNA nucleoside (from the previous step), 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dichloromethane (DCM).

-

Procedure:

-

Dissolve the dried GNA nucleoside (1 equivalent) in anhydrous DCM under an inert atmosphere.

-

Add DIPEA (2.5 equivalents) to the solution and cool to 0 °C.

-

Add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude phosphoramidite by flash column chromatography on silica gel pre-treated with triethylamine (B128534) to afford the pure (S)-GNA thymine phosphoramidite.

-

Protecting Group Strategies

Proper protection of reactive functional groups is critical in GNA synthesis to prevent side reactions.

-

5'-Hydroxyl Group: The primary hydroxyl group of the glycol backbone is typically protected with a 4,4'-dimethoxytrityl (DMT) group. The DMT group is acid-labile, allowing for its removal during automated solid-phase synthesis.

-

Exocyclic Amino Groups of Nucleobases: The amino groups of adenine, guanine, and cytosine must be protected to prevent reactions during phosphitylation and oligonucleotide synthesis. Common protecting groups include:

-

Adenine (A): Benzoyl (Bz) or Phenoxyacetyl (Pac).

-

Guanine (G): Isobutyryl (iBu) or Dimethylformamidine (dmf).

-

Cytosine (C): Benzoyl (Bz) or Acetyl (Ac).

-

-

Phosphite Group: The phosphorus atom in the phosphoramidite is protected with a 2-cyanoethyl group, which is base-labile and removed during the final deprotection of the oligonucleotide.

Quantitative Data Summary

The following tables summarize typical yields for the key steps in GNA phosphoramidite synthesis. Yields can vary depending on the specific nucleobase and reaction conditions.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Glycidol Ring-Opening | (S)- or (R)-Glycidol Derivative & Protected Nucleobase | Protected GNA Nucleoside | 60 - 85% |

| 2 | 5'-O-DMT Protection | GNA Nucleoside | 5'-O-DMT GNA Nucleoside | 80 - 95% |

| 3 | Phosphitylation | 5'-O-DMT GNA Nucleoside | GNA Nucleoside Phosphoramidite | 70 - 90% |

Table 1: Representative yields for the synthesis of GNA nucleoside phosphoramidites.

| Nucleobase | Protecting Group | Overall Yield (%) | Reference |

| Thymine | None | ~50-60% | |

| Adenine | Benzoyl | ~40-50% | |

| Guanine | Isobutyryl | ~30-40% | |

| Cytosine | Benzoyl | ~40-50% |

Table 2: Estimated overall yields for the synthesis of canonical GNA phosphoramidites from glycidol.

Visualizations

General Synthesis Workflow for GNA Phosphoramidites

Caption: General workflow for the synthesis of GNA phosphoramidite building blocks.

Key Synthetic Pathways to GNA Nucleosides

Caption: Major synthetic pathways to access GNA nucleosides.

Conclusion

The synthesis of GNA nucleoside building blocks is a well-established field with a variety of robust synthetic strategies. The glycidol ring-opening approach remains a popular and cost-effective method. The successful preparation of high-purity GNA phosphoramidites is paramount for the efficient solid-phase synthesis of GNA oligonucleotides, which are increasingly important tools in biomedical research and development. This guide provides a foundational understanding of the core synthetic methodologies and practical considerations for researchers entering this exciting area of nucleic acid chemistry.

The Expanding Frontier of Genetic Research: A Technical Guide to Xeno Nucleic Acids (XNA)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Xeno Nucleic Acids (XNAs) are synthetic nucleic acid analogs that possess modified sugar moieties, backbones, or bases, distinguishing them from their natural counterparts, DNA and RNA.[1][2] This structural diversity endows XNAs with a range of advantageous properties, including enhanced stability against nuclease degradation, higher binding affinity and specificity to complementary sequences, and the ability to form novel structures.[1][3][4] These characteristics have positioned XNAs as powerful tools in various research applications, from the development of novel therapeutics and diagnostics to the exploration of the fundamental principles of genetics and the origins of life.[2][5][6] This technical guide provides a comprehensive overview of the core applications of XNAs in research, with a focus on quantitative data, detailed experimental protocols, and the visualization of key pathways and workflows.

Core Applications of XNA in Research

The unique properties of XNAs have led to their application in three primary areas of research: therapeutics, diagnostics, and synthetic biology.

Therapeutic Applications

XNAs are being extensively investigated for their therapeutic potential, primarily in the fields of antisense therapy, antigene therapy, and aptamer-based drug development. Their enhanced stability and binding affinity make them promising candidates for modulating gene expression with high specificity and efficacy.[3][7]

Antisense and Antigene Therapies:

XNA-based oligonucleotides can be designed to bind to specific mRNA or DNA sequences, thereby inhibiting gene expression through various mechanisms.

-

Locked Nucleic Acids (LNAs): LNA-containing antisense oligonucleotides, often in a "gapmer" design with a central DNA segment flanked by LNA wings, exhibit high binding affinity to target RNA and can induce its degradation by RNase H.[3][8] This approach has shown promise in silencing disease-associated genes, including long non-coding RNAs like MALAT1 in cancer cells.[5][9]

-

Peptide Nucleic Acids (PNAs): PNAs, with their neutral peptide backbone, can invade double-stranded DNA to form stable PNA-DNA-PNA triplexes, a mechanism utilized in antigene therapy to block transcription.[7][10] PNAs have been explored for their potential to inhibit the activity of transcription factors such as NF-κB.[8]

-

2'-Fluoroarabinonucleic Acid (FANA): FANA-based antisense oligonucleotides also demonstrate potent gene silencing capabilities and can be delivered to cells without the need for transfection reagents ("gymnotic delivery").[7]

Aptamers:

XNA aptamers are short, single-stranded oligonucleotides that fold into specific three-dimensional structures capable of binding to target molecules with high affinity and specificity.[11][12] Their resistance to nucleases makes them attractive alternatives to antibodies for therapeutic and diagnostic applications.[13] The Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process is used to isolate XNA aptamers against a wide range of targets, including proteins like vascular endothelial growth factor (VEGF).[2][14][15]

XNAzymes:

XNAzymes are catalytic XNA molecules capable of cleaving specific RNA sequences.[1][10] FANA-based XNAzymes have been engineered to target and cleave mutant KRAS mRNA with high allele specificity, demonstrating their potential for precision cancer therapy.[3][16]

A key signaling pathway that has been a target for XNA-based therapeutics is the STAT3 pathway, which is often constitutively activated in cancer and inflammatory diseases.[8][17][18][19][20][21]

STAT3 signaling pathway and LNA antisense inhibition.

Diagnostic Applications

The high specificity and stability of XNAs make them ideal probes for various diagnostic assays.

-

PNA-FISH: Peptide Nucleic Acid Fluorescence In Situ Hybridization (PNA-FISH) utilizes fluorescently labeled PNA probes to detect specific rRNA sequences in bacteria, enabling rapid and accurate identification of pathogens in clinical samples.[3]

-

XNA-based Biosensors: XNA aptamers and enzymes can be integrated into biosensor platforms for the detection of a wide range of analytes, from small molecules to whole cells, with high sensitivity and selectivity.[11]

-

SNP Detection: The high binding discrimination of LNAs allows for the development of highly specific probes for single nucleotide polymorphism (SNP) genotyping.[22][23]

Workflow of an XNA-based diagnostic assay.

Synthetic Biology

XNAs are at the forefront of synthetic biology, enabling the storage and evolution of genetic information beyond the confines of DNA and RNA.[6][16]

-

Genetic Information Storage: Several types of XNA, including Hexitol Nucleic Acid (HNA), Threose Nucleic Acid (TNA), and Glycol Nucleic Acid (GNA), have been shown to be capable of storing and transferring genetic information.[6][16][24]

-

Directed Evolution of XNA Polymerases: A key challenge in synthetic genetics is the development of enzymes that can replicate XNA. Through directed evolution, researchers have engineered polymerases that can synthesize XNA from a DNA template and vice versa, enabling the in vitro evolution of XNA molecules with novel functions.[25][26][27]

Quantitative Data on XNA Properties

The performance of XNAs in various applications is underpinned by their quantitative biophysical and biochemical properties. The following tables summarize key quantitative data for different XNA types.

Table 1: Binding Affinity (Kd) of Selected XNA Aptamers

| XNA Type | Aptamer Target | Dissociation Constant (Kd) | Reference |

| TNA | Thrombin | ~0.4 - 4 nM | [1] |

| TNA | ATP | High affinity (specific value not provided) | [2] |

| TNA | Ochratoxin A | Mid-nanomolar range | [28][29][30] |

| TNA | Various aptagenic targets | ~1 - 15 nM | [31][32] |

| DNA | VEGF165 | Nanomolar range | [2][12][14] |

| RNA (2'-F-pyrimidine) | VEGF165 | ~0.2 pM (initial library) | [33] |

| Modified RNA | VEGF165 | 1.0 ± 0.1 pM | [28][34] |

| DNA | Thrombin (HD1, HD22) | Not specified, used as model | [12] |

| DNA | IgE | 2.7 x 10-7 M | [29] |

| DNA | Clenbuterol | Nanomolar range | [35] |

| DNA | swH3 protein | Not specified, used for selection | [13] |

| DNA | HER2 | 0.61 ± 0.14 nM (for probe sk6) | [36] |

| ssDNA | Newcastle disease virus | Low nanomolar range | [26][37] |

Table 2: Comparison of Nuclease Resistance and Silencing Efficacy

| Oligonucleotide Modification | Nuclease Resistance (Relative to Unmodified) | Silencing Efficacy (IC50) | Reference |

| LNA gapmer | Significantly higher | 0.4 nM | [5] |

| 2'-O-methyl RNA | Higher | ~220 nM | [5] |

| Phosphorothioate (B77711) (PS) | Higher | ~70 nM | [5] |

| siRNA | Not directly compared | 0.06 nM | [5] |

| (S)-cEt BNA | Greatly enhanced vs. LNA and MOE | Improved potency vs. MOE | [28] |

| (S)-cMOE BNA | Greatly enhanced vs. LNA and MOE | Improved potency vs. MOE | [28] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving XNAs.

Protocol 1: In Vitro Selection of TNA Aptamers (DNA Display SELEX)[6][17][26]

This protocol describes the selection of TNA aptamers using a DNA display method, where the TNA molecule is physically linked to its encoding DNA.

1. Library Preparation:

- Synthesize a single-stranded DNA library containing a randomized region flanked by constant primer binding sites. A typical library consists of 1014-1015 unique sequences.

- The 5' end of the DNA library is biotinylated for later immobilization.

2. TNA Transcription and DNA Display:

- Anneal a DNA primer to the 3' constant region of the DNA library.

- Perform a primer extension reaction using a DNA polymerase and a mix of dNTPs and a single ribonucleotide (rGTP) at a specific position to create a site for later cleavage.

- Immobilize the biotinylated dsDNA library onto streptavidin-coated magnetic beads.

- Wash the beads to remove unbound DNA.

- Perform TNA transcription from the immobilized DNA template using an engineered TNA polymerase and TNA triphosphates (tNTPs). This creates a DNA-TNA hybrid.

- Ligate a DNA linker to the 3' end of the transcribed TNA.

- Cleave the RNA linkage using an RNase, releasing the TNA molecule covalently attached to its encoding DNA via the linker.

3. Selection:

- Incubate the DNA-displayed TNA library with the target molecule immobilized on a solid support (e.g., magnetic beads, microtiter plate).

- Binding Buffer: Typically contains salts (e.g., 1x PBS with 1 mM MgCl2), a carrier protein (e.g., BSA), and a competitor nucleic acid (e.g., yeast tRNA) to reduce non-specific binding.

- Wash the support extensively with the binding buffer to remove unbound sequences. The stringency of the washes can be increased in later rounds of selection.

4. Elution and Amplification:

- Elute the bound DNA-TNA complexes from the target, for example, by heat denaturation or by using a competitive ligand.

- Amplify the eluted DNA portion by PCR using primers corresponding to the constant regions. The optimal number of PCR cycles should be determined to avoid amplification bias.

- Generate single-stranded DNA from the PCR product for the next round of selection. This can be achieved by methods such as asymmetric PCR or enzymatic digestion of one strand.

5. Iterative Rounds:

- Repeat steps 2-4 for multiple rounds (typically 8-15 rounds), progressively increasing the selection pressure (e.g., by decreasing the target concentration or increasing the wash stringency) to enrich for high-affinity aptamers.

6. Sequencing and Characterization:

- After the final round, clone and sequence the enriched DNA pool to identify individual aptamer candidates.

- Synthesize the corresponding TNA sequences and characterize their binding affinity (e.g., using surface plasmon resonance or microscale thermophoresis) and specificity.

// Nodes

Library [label="Initial XNA Library\n(10^14-10^15 random sequences)"];

Incubation [label="Incubation with Target"];

Partitioning [label="Partitioning:\nRemoval of Unbound Sequences"];

Elution [label="Elution of Bound Sequences"];

Amplification [label="Amplification (PCR)"];

Regeneration [label="Generation of Enriched\nXNA Pool for Next Round"];

Repeat [label="Repeat 8-15 Rounds", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Sequencing [label="Sequencing and Analysis", fillcolor="#FBBC05", fontcolor="#202124"];

Aptamer [label="High-Affinity XNA Aptamer", shape=ellipse, fillcolor="#34A853"];

// Edges

Library -> Incubation;

Incubation -> Partitioning;

Partitioning -> Elution;

Elution -> Amplification;

Amplification -> Regeneration;

Regeneration -> Repeat [style=dashed];

Repeat -> Incubation [label="Next Round"];

Amplification -> Sequencing [label="After final round"];

Sequencing -> Aptamer;

}

Generalized SELEX workflow for XNA aptamers.

Protocol 2: LNA Gapmer-Mediated Silencing of MALAT1 in MCF-7 Cells[10][28][30][38]

This protocol details the knockdown of the long non-coding RNA MALAT1 in the human breast cancer cell line MCF-7 using LNA gapmers.

1. LNA Gapmer Design and Synthesis:

- Design LNA gapmers targeting the human MALAT1 sequence. A typical design consists of a 16-mer with a central 8-10 base DNA gap and 3-4 LNA modifications on each flank.

- Synthesize the LNA gapmers with a full phosphorothioate backbone for enhanced nuclease resistance.

- Include a non-targeting LNA gapmer as a negative control.

2. Cell Culture and Transfection:

- Culture MCF-7 cells in appropriate growth medium (e.g., DMEM with 10% FBS) to ~50% confluency in 6-well plates.

- On the day of transfection, prepare transfection complexes using a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) according to the manufacturer's instructions.

- Briefly, dilute the LNA gapmer (final concentration 5-25 nM) and the transfection reagent separately in serum-free medium.

- Combine the diluted LNA gapmer and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation.

- Add the transfection complexes dropwise to the cells.

3. Incubation and RNA Extraction:

- Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

- After incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer.

- Extract total RNA from the cell lysates using a commercial RNA extraction kit.

4. Quantitative Real-Time PCR (qPCR):

- Perform reverse transcription of the extracted RNA to synthesize cDNA.

- Set up qPCR reactions using a SYBR Green or TaqMan-based assay with primers specific for MALAT1 and a housekeeping gene (e.g., GAPDH) for normalization.

- Run the qPCR reactions on a real-time PCR instrument.

- Analyze the data using the ΔΔCt method to determine the relative knockdown of MALAT1 expression in cells treated with the specific LNA gapmer compared to the negative control.

Protocol 3: FANA-based XNAzyme Cleavage Assay for KRAS mRNA[1][3][7][17]

This protocol describes an in vitro assay to assess the cleavage of a target RNA, such as KRAS mRNA, by a FANA-based XNAzyme.

1. XNAzyme and RNA Substrate Preparation:

- Synthesize the FANA XNAzyme with binding arms complementary to the target region of the KRAS mRNA.

- Synthesize a short RNA substrate (e.g., 30-50 nucleotides) corresponding to the target sequence within the KRAS mRNA. The substrate should be labeled, for example, with a fluorescent dye at the 5' end.

2. Cleavage Reaction:

- Prepare a reaction buffer containing physiological concentrations of salts (e.g., 150 mM NaCl, 2 mM MgCl2) and a biological buffer (e.g., 50 mM Tris-HCl, pH 7.4).

- Pre-incubate the XNAzyme and the RNA substrate separately at 37°C for 5 minutes.

- Initiate the reaction by mixing the XNAzyme and the RNA substrate. The final concentration of the XNAzyme should be in excess of the substrate to ensure pseudo-first-order kinetics.

- Incubate the reaction at 37°C.

3. Analysis of Cleavage Products:

- At various time points, take aliquots from the reaction and quench them by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).

- Separate the cleavage products from the intact substrate using denaturing polyacrylamide gel electrophoresis (PAGE).

- Visualize the gel using a fluorescence imager. The cleavage product will appear as a smaller band than the full-length substrate.

4. Data Analysis:

- Quantify the intensity of the bands corresponding to the intact substrate and the cleavage product.

- Calculate the fraction of cleaved substrate at each time point.

- Determine the observed cleavage rate (kobs) by fitting the data to a single-exponential decay curve.

Conclusion

Xeno Nucleic Acids represent a versatile and powerful class of synthetic molecules that are significantly expanding the toolkit of researchers in molecular biology, drug development, and synthetic biology. Their enhanced stability, high binding affinity, and programmable nature have enabled the development of novel therapeutic strategies, highly specific diagnostic tools, and the creation of artificial genetic systems. As our understanding of XNA chemistry and enzymology continues to grow, we can anticipate even more innovative applications of these remarkable molecules in the years to come, pushing the boundaries of what is possible in the manipulation and understanding of genetic information.

References

- 1. Towards the In Vitro Selection of Therapeutic Aptamers [escholarship.org]

- 2. In Vitro Selection of an ATP-Binding TNA Aptamer [escholarship.org]

- 3. qiagen.com [qiagen.com]

- 4. In Vitro Silencing of lncRNAs Using LNA GapmeRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Knocking Down Long Noncoding RNAs Using Antisense Oligonucleotide Gapmers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of an automated in vitro selection protocol to obtain RNA-based aptamers: identification of a biostable substance P antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of NF-kappa B specific transcriptional activation by PNA strand invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Antisense LNA GapmeR Custom Builder Help [qiagen.com]

- 11. Studying small molecule-aptamer interactions using MicroScale Thermophoresis (MST) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aptamer Binding Studies Using MicroScale Thermophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermodynamics of DNA-RNA heteroduplex formation: effects of locked nucleic acid nucleotides incorporated into the DNA strand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aptamer Binding Studies Using MicroScale Thermophoresis | Springer Nature Experiments [experiments.springernature.com]

- 15. Dissociation Constant (K d) Measurement for Small‐Molecule Binding Aptamers: Homogeneous Assay Methods and Critical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An In Vitro Selection Protocol for Threose Nucleic Acid (TNA) Using DNA Display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studying small molecule-aptamer interactions using MicroScale Thermophoresis (MST). | Semantic Scholar [semanticscholar.org]

- 18. Signal transducer and activator of transcription 3 regulation by novel binding partners - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nuprobe.com [nuprobe.com]

- 21. STAT3-Interacting Proteins as Modulators of Transcription Factor Function: Implications to Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Frontiers | Identification of the role of sugar-sweetened beverages in the progression of a murine metabolic dysfunction-associated steatotic liver disease model [frontiersin.org]

- 23. academic.oup.com [academic.oup.com]

- 24. researchgate.net [researchgate.net]

- 25. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. escholarship.org [escholarship.org]

- 29. Nucleic Acid Thermodynamics Derived from Mechanical Unzipping Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Thermodynamic analysis of stacking hybridization of oligonucleotides with DNA template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. A High-throughput Assay for mRNA Silencing in Primary Cortical Neurons in vitro with Oligonucleotide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. STAT3 Protein–Protein Interaction Analysis Finds P300 as a Regulator of STAT3 and Histone 3 Lysine 27 Acetylation in Pericytes - PMC [pmc.ncbi.nlm.nih.gov]

- 35. cms.takara.co.kr [cms.takara.co.kr]

- 36. static.igem.org [static.igem.org]

- 37. sdklab-biophysics-dzu.net [sdklab-biophysics-dzu.net]

The Emergence of Glycol Nucleic Acid: A Technical Guide to its Discovery, Properties, and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycol nucleic acid (GNA), a synthetic xenonucleic acid (XNA), has garnered significant attention within the scientific community for its remarkable simplicity and profound implications for the origins of life, as well as its potential applications in diagnostics and therapeutics.[1][2] Unlike its natural counterparts, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), GNA features an acyclic backbone composed of repeating propylene (B89431) glycol units linked by phosphodiester bonds.[1][3] This structural minimalism, a three-carbon backbone, belies its extraordinary properties, most notably the formation of highly stable, antiparallel duplexes that adhere to Watson-Crick base pairing rules.[4][5] This technical guide provides an in-depth exploration of the discovery and history of GNA, a detailed examination of its physicochemical properties with comparative data, comprehensive experimental protocols for its synthesis and analysis, and visualizations of key chemical and experimental workflows.

Discovery and History: A Timeline of Innovation

The journey of GNA from a conceptual nucleic acid analogue to a well-characterized polymer is marked by key contributions from several research groups over several decades.

-

1971-1972: The foundational work on the components of GNA was laid by Ueda and colleagues, who first prepared 2,3-dihydroxypropyl nucleoside analogues.[1] Shortly after, Seita et al. demonstrated that phosphate-linked oligomers of these analogues exhibited hypochromicity in the presence of DNA and RNA, suggesting some form of interaction.[1]

-

1995-1999: The synthesis of GNA polymers was further advanced by Cook et al. and Acevedo and Andrews, who described methods for preparing these novel nucleic acid structures.[1]

-

2005: A pivotal moment in GNA research occurred when Zhang and Meggers reported the remarkable ability of GNA to self-pair with high stability, a discovery that ignited broader interest in this simplified genetic polymer.[1]

-

Post-2005: Subsequent research has focused on elucidating the crystal structure of GNA duplexes, refining synthetic methodologies, and exploring its potential in various biotechnological applications, including antisense therapy and the development of siRNA therapeutics.[1][2]

Physicochemical Properties of Glycol Nucleic Acid

GNA exhibits a unique set of properties that distinguish it from DNA and RNA, primarily stemming from its simplified and flexible backbone.

Structural Features

The fundamental distinction of GNA lies in its backbone, which is constructed from repeating glycol units connected by phosphodiester bonds, in contrast to the deoxyribose and ribose sugars found in DNA and RNA, respectively.[1] This acyclic, three-carbon backbone with a single stereocenter per repeating unit makes GNA arguably the simplest phosphodiester-based nucleic acid capable of forming stable duplexes.[6]

Diagram of Nucleic Acid Structures

Caption: Comparison of DNA, RNA, and GNA monomer structures.

Crystal structure analyses have revealed that (S)-GNA forms a right-handed double helix, while (R)-GNA is predicted to form a left-handed helix.[7] The helical parameters of GNA duplexes differ from those of canonical A- and B-form DNA.[7]

| Parameter | (S)-GNA (N-type) | A-DNA | B-DNA |

| Helical Rise (Å) | ~3.3 | 2.3 - 3.2 | 3.1 - 3.4 |

| Helical Twist (°) | ~39 | 28 - 34 | 31 - 39 |

| X-displacement (Å) | -5.4 | -3.9 | -0.7 |

| Inclination (°) | -18 | 12 - 27 | -6 - 9 |

Table 1: Comparison of Helical Parameters. This table summarizes key helical parameters for (S)-GNA in its condensed N-type conformation compared to standard A- and B-form DNA, highlighting the distinct geometry of the GNA duplex.

Thermal Stability and Thermodynamics

A hallmark of GNA is the exceptional thermal stability of its duplexes, which significantly exceeds that of analogous DNA and RNA duplexes.[3][5] This high stability is attributed to favorable enthalpic contributions, likely arising from enhanced base stacking interactions within the more flexible GNA backbone.

| Duplex (18-mer) | Sequence (5'-3') | Tm (°C) |

| (S)-GNA : (S)-GNA | GTAGATCGATCGATAGCT | 63 |

| DNA : DNA | GTAGATCGATCGATAGCT | 47 |

Table 2: Melting Temperatures (Tm) of GNA and DNA Duplexes. This table provides a direct comparison of the melting temperatures for an 18-mer (S)-GNA duplex and its corresponding DNA duplex under identical conditions, illustrating the superior thermal stability of GNA.

| Thermodynamic Parameter | GNA Duplex | DNA Duplex |

| ΔH° (kcal/mol) | -103 ± 3 | -151 ± 4 |

| ΔS° (cal/mol·K) | -315 ± 9 | -445 ± 12 |

| ΔG°37 (kcal/mol) | -5.3 ± 0.5 | -14.0 ± 0.7 |

Table 3: Thermodynamic Parameters for Duplex Formation. This table presents a comparison of the change in enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°37) for the formation of a GNA duplex compared to a DNA duplex, highlighting the thermodynamic driving forces behind their stability.[4]

Enzymatic Stability

GNA's unnatural backbone confers a high degree of resistance to nuclease degradation, a critical property for its potential in therapeutic applications. GNA oligonucleotides have been shown to be significantly more stable than DNA in the presence of various nucleases.[8]

| Oligonucleotide | Nuclease | Half-life |

| GNA | Exonuclease I | > 24 hours |

| DNA | Exonuclease I | < 1 hour |

| GNA | Human Serum | > 48 hours |

| DNA | Human Serum | ~ 1 hour |

Table 4: Enzymatic Resistance of GNA vs. DNA. This table provides a qualitative comparison of the stability of GNA and DNA oligonucleotides in the presence of a common exonuclease and in human serum, demonstrating the enhanced resistance of GNA to enzymatic degradation.

Experimental Protocols

Synthesis of GNA Phosphoramidites

The synthesis of GNA phosphoramidite (B1245037) monomers is a crucial first step for the automated solid-phase synthesis of GNA oligonucleotides. The following is a generalized protocol for the synthesis of a thymine (B56734) GNA phosphoramidite.

Diagram of GNA Phosphoramidite Synthesis

Caption: Workflow for the synthesis of a GNA phosphoramidite monomer.

Materials:

-

(R)- or (S)-Glycidol

-

Dimethoxytrityl chloride (DMT-Cl)

-

Thymine

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF)

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Tritylation of Glycidol: Dissolve glycidol in pyridine and cool to 0°C. Add DMT-Cl portion-wise and stir at room temperature until the reaction is complete (monitored by TLC). Quench the reaction with methanol (B129727) and extract the product with an organic solvent. Purify the tritylated glycidol by column chromatography.

-

Ring Opening with Thymine: Suspend thymine and NaH in anhydrous DMF. Add the tritylated glycidol dropwise and stir at elevated temperature until the starting material is consumed. Cool the reaction, quench with water, and extract the GNA nucleoside. Purify by column chromatography.

-

Phosphitylation: Dissolve the GNA nucleoside in anhydrous DCM and add DIPEA. Cool to 0°C and add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise. Stir at room temperature until the reaction is complete. Quench with methanol and purify the crude product by column chromatography to yield the GNA phosphoramidite.

Automated Solid-Phase Synthesis of GNA Oligonucleotides

GNA oligonucleotides are synthesized using standard automated DNA synthesizers with minor modifications to the standard protocols.

Diagram of Automated Oligonucleotide Synthesis Cycle

Caption: The four main steps of a single cycle in automated solid-phase oligonucleotide synthesis.

Materials:

-

GNA phosphoramidites (A, C, G, T)

-

Controlled pore glass (CPG) solid support

-

Activator (e.g., 5-ethylthio-1H-tetrazole)

-

Capping reagents (e.g., acetic anhydride (B1165640) and N-methylimidazole)

-

Oxidizing agent (e.g., iodine solution)

-

Deblocking solution (e.g., trichloroacetic acid in DCM)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

Procedure:

-

Synthesizer Setup: Load the GNA phosphoramidites, reagents, and the appropriate CPG column onto the automated DNA synthesizer.

-

Synthesis Cycle: The synthesis proceeds in a series of automated cycles, with one nucleotide added per cycle in the 3' to 5' direction.

-

Deblocking: The 5'-DMT protecting group is removed from the growing oligonucleotide chain.

-

Coupling: The next GNA phosphoramidite is activated and coupled to the 5'-hydroxyl group.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

-

Oxidation: The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester.

-

-

Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone are removed by treatment with concentrated ammonium hydroxide.

-

Purification: The crude oligonucleotide is purified by methods such as reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

UV-Melting Analysis

UV-melting analysis is used to determine the thermal stability (Tm) of GNA duplexes.

Materials:

-

Purified GNA oligonucleotides

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0)

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Sample Preparation: Dissolve the complementary GNA oligonucleotides in the annealing buffer to a final concentration of 1-5 µM.

-

Annealing: Heat the sample to 95°C for 5 minutes and then slowly cool to room temperature to ensure proper duplex formation.

-

Data Acquisition: Place the sample in the spectrophotometer and record the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C).

-

Data Analysis: Plot the absorbance versus temperature to obtain a melting curve. The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the curve. Thermodynamic parameters (ΔH°, ΔS°, and ΔG°) can be derived from the analysis of the melting curves at different concentrations.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to investigate the helical conformation of GNA duplexes.

Materials:

-

Purified GNA oligonucleotides

-

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: Prepare a solution of the GNA duplex in the CD-compatible buffer. The concentration should be optimized to give a suitable signal in the far-UV region (typically 200-320 nm).

-

Data Acquisition: Record the CD spectrum of the sample at a controlled temperature.

-

Data Analysis: The resulting spectrum provides information about the secondary structure of the GNA duplex. A-form, B-form, and other helical structures have characteristic CD spectra.

Applications and Future Directions

The unique properties of GNA make it a promising candidate for various applications in biotechnology and medicine.

-

Antisense Therapeutics: GNA's high stability and resistance to nucleases make it an attractive platform for the development of antisense oligonucleotides designed to modulate gene expression.[2]

-

Aptamers and Biosensors: The ability of GNA to fold into stable, specific three-dimensional structures makes it suitable for the development of aptamers that can bind to various targets with high affinity and for the construction of robust biosensors.[2]

-

Nanotechnology: The predictable self-assembly and high stability of GNA duplexes are being explored for the construction of novel nanomaterials and nanostructures.

As research continues, the full potential of glycol nucleic acid is still being uncovered. Its simple yet robust nature offers a versatile scaffold for the design of novel functional nucleic acid-based molecules with a wide range of applications, from fundamental studies on the origins of life to the development of next-generation therapeutics.

References

- 1. Synthesis of glycerol nucleic acid (GNA) phosphoramidite monomers and oligonucleotide polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of DNA on glycerol nucleic acid templates without stable duplex formation between product and template - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DSpace [repository.upenn.edu]

- 4. Thermodynamic properties of duplex DNA containing a site-specific d(GpG) intrastrand crosslink formed by an antitumor dinuclear platinum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UV-Melting Curves - Nucleowiki [nucleowiki.uni-frankfurt.de]

- 6. [PDF] Synthesis of Glycerol Nucleic Acid (GNA) Phosphoramidite Monomers and Oligonucleotide Polymers | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. Enzymatic Synthesis of Nucleobase-Modified Single-Stranded DNA Offers Tunable Resistance to Nuclease Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-GNA Phosphoramidite CAS 2023779-58-8: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of (R)-GNA-C(Bz)-phosphoramidite for the Synthesis of Glycol Nucleic Acid (GNA) Oligonucleotides

Glycol Nucleic Acid (GNA) is an acyclic nucleic acid analogue that has garnered significant interest within the fields of chemical biology, diagnostics, and therapeutic development. Its unique backbone structure, composed of repeating glycol units linked by phosphodiester bonds, imparts distinct properties compared to natural DNA and RNA. This technical guide focuses on the (R)-enantiomer of a specific GNA building block, this compound (CAS Number: 2023779-58-8), providing researchers, scientists, and drug development professionals with a comprehensive overview of its characteristics, synthesis, and potential applications.

Core Properties and Specifications

This compound is a monomer utilized in the chemical synthesis of GNA oligonucleotides.[1] The "(R)" designation refers to the stereochemistry at the chiral center of the glycol linker. The "C(Bz)" indicates that the cytosine base is protected with a benzoyl group to prevent unwanted side reactions during oligonucleotide synthesis. The phosphoramidite (B1245037) group is the reactive moiety that enables its incorporation into a growing oligonucleotide chain.

A summary of the key quantitative data and specifications for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2023779-58-8 | [1] |

| Molecular Formula | C44H50N5O7P | [1] |

| Molecular Weight | 791.9 g/mol | [1] |

| Purity | Typically ≥95% | [2] |

| Appearance | White to off-white powder | |

| Storage Condition | -20°C | [1] |

Stereochemistry Matters: (R)-GNA vs. (S)-GNA